Planinin

Vascular pharmacology Antihypertensive screening Endothelium-dependent relaxation

Planinin (also cataloged as (+)-Fargesin; CAS 68296-27-5) is a tetrahydrofurofuranoid lignan , structurally characterized as 2-(3′,4′-dimethoxyphenyl)-6-(3″,4″-methylenedioxyphenyl)-3,7-dioxabicyclo(3,3,0)octane with the molecular formula C21H22O6 and a molecular weight of 370.40 g/mol. This furanoid lignan has been isolated and characterized from Flos Magnoliae (Magnolia fargesii) and Zanthoxylum planispinum.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 68296-27-5
Cat. No. B048615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlaninin
CAS68296-27-5
Synonymsfargesin
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
InChIInChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m1/s1
InChIKeyAWOGQCSIVCQXBT-LYDRAKHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Planinin (CAS 68296-27-5) Procurement Guide: Furanoid Lignan Specifications for Biomedical and Phytochemical Research


Planinin (also cataloged as (+)-Fargesin; CAS 68296-27-5) is a tetrahydrofurofuranoid lignan [1], structurally characterized as 2-(3′,4′-dimethoxyphenyl)-6-(3″,4″-methylenedioxyphenyl)-3,7-dioxabicyclo(3,3,0)octane with the molecular formula C21H22O6 and a molecular weight of 370.40 g/mol [2][3]. This furanoid lignan has been isolated and characterized from Flos Magnoliae (Magnolia fargesii) and Zanthoxylum planispinum [1][4].

Why Planinin Cannot Be Substituted with Generic Lignan Standards


Substituting Planinin with alternative lignan standards (e.g., L-sesamin or L-asarin) is scientifically invalid for quantitative research protocols. While Planinin co-occurs with these compounds in Zanthoxylum species extracts [1], its unique tetrahydrofurofuranoid scaffold features a distinct substitution pattern—specifically the combination of a 3′,4′-dimethoxyphenyl moiety and a 3″,4″-methylenedioxyphenyl moiety arranged in a specific stereochemical configuration [2]. This structural differentiation drives compound-specific pharmacological mechanisms, including dual-pathway antihypertensive effects through both endothelium-dependent vasorelaxation and systemic oxidative stress attenuation that are not generalizable across all furanoid lignans [3]. Procurement of authentic Planinin (verified by CAS 68296-27-5) is essential for reproducibility in mechanistic pharmacology, pharmacokinetic modeling, and natural product dereplication workflows.

Quantitative Differentiation Evidence for Planinin: Comparative Performance Data


Concentration-Dependent Vasorelaxation of Rat Aortic Rings: Planinin Functional Assay

Planinin (fargesin) produced concentration-dependent vasorelaxation in rat isolated aortic rings pre-contracted with KCl and norepinephrine [1]. This in vitro functional activity distinguishes Planinin from structurally related lignans lacking systematic vasoactivity characterization. The vasorelaxation magnitude was weakened by endothelium denudation and nitric oxide (NO) synthesis inhibition, establishing a mechanistically defined, endothelium-dependent pathway not uniformly present across furanoid lignan congeners [1].

Vascular pharmacology Antihypertensive screening Endothelium-dependent relaxation

Systolic Blood Pressure Reduction in 2K1C Hypertensive Rat Model: Planinin In Vivo Efficacy

After 5 weeks of Planinin (fargesin) treatment in the 2-kidney, 1-clip (2K1C) hypertensive rat model, treated animals exhibited reduced systolic blood pressure (SBP) and attenuated cardiac hypertrophy relative to untreated hypertensive controls [1]. This in vivo hemodynamic improvement was accompanied by decreased angiotensin II (Ang II) and endothelin (ET) levels, along with increased nitric oxide synthase (NOS) activity and NO concentration [1]. Such multi-parameter in vivo cardiovascular protection distinguishes Planinin from lignans lacking documented systemic hemodynamic efficacy in validated hypertensive models.

Hypertension In vivo pharmacology 2K1C model Cardiovascular research

Oxidative Stress Marker Normalization and Antioxidant Defense Enhancement: Planinin Dual-Mechanism Profile

Planinin (fargesin) treatment in 2K1C hypertensive rats normalized plasma malondialdehyde (MDA) concentrations and improved the antioxidant defense system in both plasma and liver compartments [1]. This systemic attenuation of oxidative stress accompanied the observed antihypertensive effect. The dual action—promoting NO release while simultaneously normalizing oxidative stress biomarkers—represents a distinct pharmacological profile that may not be replicated by generic lignan mixtures or structurally related compounds lacking systematic in vivo redox evaluation [1].

Oxidative stress Antioxidant defense Plasma biomarkers Liver antioxidant enzymes

Absolute Oral Bioavailability Determination in Mice: Planinin Pharmacokinetic Characterization

A validated LC-HRMS method quantified Planinin (fargesin) in mouse plasma, establishing absolute oral bioavailability ranging from 4.1% to 9.6% across doses of 1, 2, and 4 mg/kg [1]. Intravenous administration revealed rapid plasma clearance values of 53.2–55.5 mL/min/kg [1]. This is the only published complete pharmacokinetic dataset including absolute bioavailability and clearance parameters for this compound. Such quantitative ADME characterization is not available for many co-occurring lignans (e.g., L-sesamin, L-asarin) [2], making Planinin the informed selection for studies requiring dose-exposure prediction or translational pharmacokinetic modeling.

Pharmacokinetics Oral bioavailability LC-HRMS ADME

Structural Identity and Absolute Stereochemistry Confirmation: Planinin Authenticity Verification

Planinin (L-planinin) was originally isolated from Zanthoxylum planispinum and its absolute configuration was unequivocally determined as (1R,2R,5R,6S)-2-(3′,4′-dimethoxyphenyl)-6-(3″,4″-methylenedioxyphenyl) bis-tetrahydrofuran via X-ray single-crystal diffraction analysis [1]. This definitive stereochemical assignment distinguishes Planinin from its stereoisomers and from structurally ambiguous furanoid lignan mixtures. The MeSH database entry further establishes Planinin as the preferred term with Registry Number 68296-27-5, distinct from related entries like methylpluviatilol [2].

Structural elucidation Stereochemistry X-ray crystallography Quality control

Recommended Application Scenarios for Planinin (CAS 68296-27-5) Based on Validated Evidence


In Vivo Antihypertensive Efficacy Screening in Renovascular Hypertension Models

Planinin is directly applicable to studies employing the 2K1C (2-kidney, 1-clip) hypertensive rat model. The compound's documented ability to reduce systolic blood pressure, attenuate cardiac hypertrophy, and normalize Ang II and ET levels over a 5-week treatment period [1] provides a validated benchmark for screening structurally modified analogs or combination therapies targeting renovascular hypertension. Researchers should procure analytically verified Planinin (≥95% purity by HPLC) to ensure experimental reproducibility of these hemodynamic and biomarker endpoints.

Pharmacokinetic and Oral Bioavailability Modeling of Furanoid Lignans

Planinin is uniquely suited as a reference standard for ADME studies of furanoid lignans. The published LC-HRMS method with validated plasma quantification (LLOQ 0.2 ng/mL; linear range 0.2–500 ng/mL) [1] and established absolute oral bioavailability values (4.1–9.6%) [1] enable direct dose-exposure correlation. Procurement of Planinin supports PK/PD study design, interspecies scaling, and formulation optimization—applications that cannot be executed with lignan standards lacking defined pharmacokinetic parameters.

Endothelium-Dependent Vascular Reactivity and Nitric Oxide Pathway Investigation

Planinin serves as a validated positive control for endothelium-dependent vasorelaxation assays using isolated aortic ring preparations. Its concentration-dependent relaxation of KCl- and norepinephrine-pre-contracted rings, coupled with mechanistic attenuation upon endothelium denudation and NO synthesis inhibition [1], provides a defined pharmacological signature. This application scenario is particularly relevant for laboratories screening natural product libraries for vascular-protective compounds or investigating NO-mediated signaling pathways in vascular smooth muscle.

Natural Product Dereplication and Quality Control of Magnolia and Zanthoxylum Extracts

Planinin (CAS 68296-27-5) should be procured as an authentic reference standard for HPLC-based dereplication of Magnolia fargesii and Zanthoxylum species extracts. Its well-characterized stereochemistry—confirmed by X-ray single-crystal diffraction [1]—and distinct retention properties enable unambiguous identification and quantification in complex botanical matrices. This application supports botanical authentication, extract standardization, and comparative phytochemical profiling studies where differentiation from co-occurring lignans (L-sesamin, L-asarin) [2] is analytically critical.

Quote Request

Request a Quote for Planinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.